Cas no 29067-55-8 (1-(1-Bromoethyl)-3-nitro-benzene)
1-(1-Bromoethyl)-3-nitro-benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-(1-bromoethyl)-3-nitro-
- 1-(1-bromoethyl)-3-nitrobenzene
- CBTKUSGOSLITSO-UHFFFAOYSA-N
- SCHEMBL2540712
- DA-07292
- AKOS009306989
- (1-bromoethyl)-3-nitrobenzene
- 29067-55-8
- EN300-1262872
- 1-(1-Bromoethyl)-3-nitro-benzene
-
- Inchi: 1S/C8H8BrNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3
- InChI Key: CBTKUSGOSLITSO-UHFFFAOYSA-N
- SMILES: BrC(C)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 228.97384
- Monoisotopic Mass: 228.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 43.14
1-(1-Bromoethyl)-3-nitro-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B185368-10mg |
1-(1-Bromoethyl)-3-nitro-benzene |
29067-55-8 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B185368-50mg |
1-(1-Bromoethyl)-3-nitro-benzene |
29067-55-8 | 50mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B185368-100mg |
1-(1-Bromoethyl)-3-nitro-benzene |
29067-55-8 | 100mg |
$ 295.00 | 2022-06-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302765-1g |
1-(1-Bromoethyl)-3-nitrobenzene |
29067-55-8 | 98% | 1g |
¥27225 | 2023-04-14 | |
| Enamine | EN300-1262872-1.0g |
1-(1-bromoethyl)-3-nitrobenzene |
29067-55-8 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Aaron | AR01FEYB-50mg |
Benzene, 1-(1-bromoethyl)-3-nitro- |
29067-55-8 | 95% | 50mg |
$130.00 | 2025-02-17 | |
| Aaron | AR01FEYB-100mg |
Benzene, 1-(1-bromoethyl)-3-nitro- |
29067-55-8 | 95% | 100mg |
$181.00 | 2025-02-17 | |
| Aaron | AR01FEYB-250mg |
Benzene, 1-(1-bromoethyl)-3-nitro- |
29067-55-8 | 95% | 250mg |
$248.00 | 2025-02-17 | |
| Aaron | AR01FEYB-500mg |
Benzene, 1-(1-bromoethyl)-3-nitro- |
29067-55-8 | 95% | 500mg |
$452.00 | 2025-02-17 | |
| Aaron | AR01FEYB-1g |
Benzene, 1-(1-bromoethyl)-3-nitro- |
29067-55-8 | 95% | 1g |
$595.00 | 2025-02-17 |
1-(1-Bromoethyl)-3-nitro-benzene Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 1-(1-Bromoethyl)-3-nitro-benzene
Professional Introduction to Compound with CAS No. 29067-55-8 and Product Name: 1-(1-Bromoethyl)-3-nitro-benzene
1-(1-Bromoethyl)-3-nitro-benzene, identified by its Chemical Abstracts Service (CAS) number 29067-55-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitroaromatics, which are widely studied for their diverse applications in medicinal chemistry, material science, and synthetic organic chemistry. The structural features of 1-(1-Bromoethyl)-3-nitro-benzene make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The molecular structure of 1-(1-Bromoethyl)-3-nitro-benzene consists of a benzene ring substituted with a nitro group at the 3-position and a 1-bromoethyl side chain at the 1-position. This configuration imparts unique reactivity and functional properties, making it a versatile building block for further chemical modifications. The presence of both the nitro group and the bromoethyl moiety allows for selective functionalization, enabling chemists to tailor the compound for specific applications.
In recent years, there has been a growing interest in exploring the pharmacological potential of nitroaromatic compounds. The nitro group in 1-(1-Bromoethyl)-3-nitro-benzene can be reduced to an amine, which is a common strategy in drug development to enhance bioavailability and metabolic stability. This transformation is particularly relevant in the synthesis of bioactive molecules that require amine functionalities for optimal pharmacological activity. Additionally, the bromoethyl side chain provides a handle for further derivatization, such as etherification or nucleophilic substitution reactions, expanding the synthetic possibilities.
One of the most compelling aspects of 1-(1-Bromoethyl)-3-nitro-benzene is its utility in medicinal chemistry research. Researchers have leveraged its structural framework to develop novel compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The nitro group, when reduced to an amine, can interact with biological targets in ways that may lead to new treatment modalities for various diseases.
The synthesis of 1-(1-Bromoethyl)-3-nitro-benzene typically involves nitration of benzene followed by bromomethylation or bromoethylation at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Modern techniques such as flow chemistry and catalytic processes have further improved the yield and purity of 1-(1-Bromoethyl)-3-nitro-benzene, facilitating its use in high-throughput screening and other experimental protocols.
Recent studies have also highlighted the role of 1-(1-Bromoethyl)-3-nitro-benzene in material science applications. The unique electronic properties conferred by the nitro group make this compound suitable for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Additionally, its ability to undergo selective functionalization has been exploited in the development of advanced polymers and coatings with tailored properties.
The safety profile of 1-(1-Bromoethyl)-3-nitro-benzene is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, appropriate handling procedures must be followed to ensure safe laboratory practices. Personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound to minimize exposure risks.
In conclusion, 1-(1-Bromoethyl)-3-nitro-benzene (CAS No. 29067-55-8) is a multifaceted compound with significant potential in pharmaceutical research, material science, and synthetic chemistry. Its unique structural features enable diverse functionalizations, making it a valuable tool for developing new drugs and materials. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.
29067-55-8 (1-(1-Bromoethyl)-3-nitro-benzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)